Methyl 4-acetyl-2-methyl-5-oxohexanoate
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Overview
Description
Methyl 4-acetyl-2-methyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a β-ketoester, which means it contains both a ketone and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-2-methyl-5-oxohexanoate can be synthesized through the reaction of acrylic acid methyl ester and acetylacetone . The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-2-methyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 4-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Biology: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-2-methyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. As a β-ketoester, it can participate in nucleophilic addition reactions, where the carbonyl group acts as an electrophile. This interaction can lead to the formation of various products depending on the nucleophile involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetyl-5-oxohexanoate: A similar β-ketoester with a slightly different structure.
Methyl 3-bromopropionate: Another ester used in organic synthesis.
Methyl 4-chloro-4-oxobutyrate: A compound with similar reactivity but different substituents.
Uniqueness
Methyl 4-acetyl-2-methyl-5-oxohexanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl 4-acetyl-2-methyl-5-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPTRHCRHVEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)C)C(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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